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molecular formula C12H18O3 B358843 (Adamantan-1-yloxy)-acetic acid CAS No. 1614-38-6

(Adamantan-1-yloxy)-acetic acid

Cat. No. B358843
M. Wt: 210.27g/mol
InChI Key: RYNSYNZPEBDAAA-UHFFFAOYSA-N
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Patent
US06479531B1

Procedure details

A mixture of (adamantan-1-yloxy)-acetic acid ethyl ester (A. F. Noels et al. Tetrahedron, 1982, 38, 2733) (7.29 g, 29 mmol) and potassium hydroxide (2.60 g, 46 mmol) in water-ethanol (1:2 mixture, 180 ml) was heated at reflux for 2 h. The mixture was cooled, then concentrated in vacuum and acidified with concentrated hydrochloric acid. The resultant white precipitate was dissolved in ethyl acetate (200 ml). The solution was washed with brine (2×200 ml), dried (MgSO4) and the solvent was evaporated to afford white crystalline solid (5.85 g 92%). 1H NMR (300 MHz, CDCl3) 4.08 (2H, s), 2.20-1.58 (15H, m).
Name
(adamantan-1-yloxy)-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
water ethanol
Quantity
180 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[CH2:5][O:6][C:7]12[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:15][CH:9]([CH2:10]3)[CH2:8]1)[CH2:14]2)C.[OH-].[K+]>O.C(O)C>[C:7]12([O:6][CH2:5][C:4]([OH:17])=[O:3])[CH2:16][CH:11]3[CH2:10][CH:9]([CH2:15][CH:13]([CH2:12]3)[CH2:14]1)[CH2:8]2 |f:1.2,3.4|

Inputs

Step One
Name
(adamantan-1-yloxy)-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(COC12CC3CC(CC(C1)C3)C2)=O
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
water ethanol
Quantity
180 mL
Type
solvent
Smiles
O.C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The resultant white precipitate was dissolved in ethyl acetate (200 ml)
WASH
Type
WASH
Details
The solution was washed with brine (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to afford white crystalline solid (5.85 g 92%)

Outcomes

Product
Name
Type
Smiles
C12(CC3CC(CC(C1)C3)C2)OCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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